molecular formula C24H24N2O4S B2385584 7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206994-16-2

7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2385584
CAS No.: 1206994-16-2
M. Wt: 436.53
InChI Key: YKYFMULNVNFQGE-UHFFFAOYSA-N
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Description

The core structure (C₆H₄N₂OS) consists of fused thiophene and pyrimidine rings . The target molecule features:

  • 7-position substitution: A 3,4-diethoxyphenyl group, providing electron-donating ethoxy moieties.
  • 3-position substitution: A 2-phenoxyethyl chain, introducing flexibility and aromaticity.

This substitution pattern is hypothesized to influence solubility, bioavailability, and target binding compared to simpler analogs.

Properties

IUPAC Name

7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-3-28-20-11-10-17(14-21(20)29-4-2)19-15-31-23-22(19)25-16-26(24(23)27)12-13-30-18-8-6-5-7-9-18/h5-11,14-16H,3-4,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYFMULNVNFQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=CC=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Thieno[3,2-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and pyrimidine precursors, under specific conditions (e.g., using a base like potassium carbonate in a polar solvent such as dimethylformamide).

    Substitution with 3,4-diethoxyphenyl Group:

    Attachment of 2-phenoxyethyl Group: The final step involves the alkylation of the intermediate compound with 2-phenoxyethyl bromide or chloride, using a base such as sodium hydride in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.

Scientific Research Applications

7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes or receptors involved in cell proliferation.

    Biological Research: It is used as a tool compound to study cellular pathways and mechanisms, helping to elucidate the role of specific proteins or enzymes.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to the modulation of cellular pathways and processes, such as cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

Compound (7-position substituent) Key Features Biological Activity (if reported) Reference
7-(3,4-Diethoxyphenyl) (Target Compound) Ethoxy groups enhance lipophilicity; may improve membrane permeability. Not explicitly reported in evidence.
7-(3,4-Dimethoxyphenyl) Methoxy groups reduce steric bulk vs. ethoxy; lower lipophilicity. Anticancer (melanoma, breast cancer cells)
7-(4-Bromophenyl) Bromine as a halogen may enhance halogen bonding with targets. Antifungal/antitumor (see related studies)
7-Phenyl Minimal substitution; baseline for structure-activity comparisons. Intermediate in anticancer agent synthesis

Substituent Variations at the 3-Position

Compound (3-position substituent) Key Features Biological Activity (if reported) Reference
3-(2-Phenoxyethyl) (Target Compound) Phenoxyethyl chain introduces conformational flexibility and π-π stacking. Not explicitly reported in evidence.
3-(3-Methylbenzyl) Benzyl group with methyl enhances hydrophobicity; may improve CNS penetration. Anticancer (prostate adenocarcinoma)
3-(3-Fluorobenzyl) Fluorine’s electronegativity may alter binding affinity. Tested in murine B16 cells for melanin modulation
3-Methyl Simplest alkyl group; used to study steric effects. Intermediate in antifungal agents

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Solubility Trends Reference
Target Compound Not reported ~440.5 (calc.) Likely moderate (ethoxy/phenoxy groups)
7-(3,4-Dimethoxyphenyl)-thieno[3,2-d]pyrimidinone 258–261 288.32 Lower lipophilicity vs. ethoxy analog
7-(4-Bromophenyl)-3-(3-methylbenzyl) derivative Not reported 411.32 High hydrophobicity (bromine/benzyl)
2,6-Bis(3-methoxyphenyl)-3-methyl derivative 148–150 378.4 Moderate (methoxy groups)

Biological Activity

Overview

7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that includes a thieno[3,2-d]pyrimidin-4(3H)-one core and two significant substituents: a 3,4-diethoxyphenyl group and a 2-phenoxyethyl group. These structural characteristics suggest that it may interact with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure

The compound's chemical structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H23N2O4S
Molecular Weight 373.47 g/mol
CAS Number 1206994-16-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in critical cellular processes such as proliferation and apoptosis. The compound may exert its effects by binding to the active sites of these targets, thereby modulating various signaling pathways.

Enzyme Inhibition

The compound is also being investigated for its enzyme inhibitory properties. Enzyme inhibition plays a crucial role in regulating metabolic pathways and cellular functions. The unique substituents on the thienopyrimidine core may enhance its binding affinity to specific enzymes, which could lead to therapeutic applications in diseases where enzyme dysregulation is a factor.

Case Studies and Research Findings

  • Study on Similar Compounds : Research involving related thienopyrimidine derivatives has demonstrated their capacity to inhibit cell proliferation in various cancer types. These studies often utilize assays measuring cell viability and apoptosis markers to assess the efficacy of the compounds .
  • Mechanistic Insights : A study highlighted the mechanism by which phenoxazine compounds induce apoptosis through intracellular pH modulation. This suggests that similar mechanisms could be explored for this compound .

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
7-(3,4-dimethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-oneMethoxy groups instead of ethoxyAnticancer activity observed
7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-oneChlorine substituentAntifungal and anticancer properties reported

Q & A

Q. What are the recommended synthetic routes for 7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core formation : Cyclocondensation of aminothiophene derivatives with carbonyl compounds (e.g., urea or thiourea) under acidic conditions to form the thieno[3,2-d]pyrimidin-4(3H)-one core .

Q. Functionalization :

  • 7-position : Suzuki-Miyaura cross-coupling with 3,4-diethoxyphenyl boronic acid using Pd(PPh₃)₄ as a catalyst .
  • 3-position : Alkylation with 2-phenoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
    Key parameters:
  • Yields: 60–85% for cyclocondensation; 45–70% for cross-coupling .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : ¹H/¹³C NMR to confirm substituent integration and regiochemistry (e.g., distinguishing 3- vs. 7-position substitutions) .
  • HPLC : Reverse-phase C18 column (MeCN/H₂O gradient) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., C₂₅H₂₄N₂O₄S) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs’ reported activities:
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 1–50 µM concentrations .
  • Anti-inflammatory : COX-2 inhibition assay (ELISA) with IC₅₀ determination .
  • Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR2) using fluorescence-based assays .
  • Controls : Include known inhibitors (e.g., doxorubicin for anticancer screening) and validate with triplicates .

Advanced Research Questions

Q. How do substituents at the 3- and 7-positions influence structure-activity relationships (SAR)?

  • Methodological Answer : SAR can be explored through systematic modifications:
Substituent Position Functional Group Observed Activity Trend Reference
7-position aryl groupsElectron-donating (e.g., 3,4-diethoxyphenyl)Enhanced anticancer activity via π-π stacking with kinase ATP pockets .
3-position side chainsPolar groups (e.g., phenoxyethyl)Improved solubility (logP reduction by 0.5–1.0 units) without compromising target binding .
2-position modificationsThioether or trifluoromethylIncreased antiplasmodial potency (3–5 fold) due to hydrophobic interactions .
Experimental Design : Synthesize derivatives with incremental changes (e.g., replacing ethoxy with methoxy) and compare IC₅₀ values across assays .

Q. How can researchers resolve contradictions in reported biological activities across thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or substituent effects. Address them by:

Standardized protocols : Use identical cell lines (e.g., NCI-60 panel) and assay conditions (e.g., 48-hour incubation) .

Meta-analysis : Compare substituent effects across studies (e.g., 3,4-diethoxy vs. 4-chlorophenyl at the 7-position) .

Computational validation : Perform molecular docking (AutoDock Vina) to predict binding affinities and reconcile disparate results .
Example : Derivatives with bulky 7-position groups show conflicting anticancer data due to differential cell permeability; validate via PAMPA assay .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt formation : Use hydrochloride salts for improved aqueous solubility (test via shake-flask method at pH 7.4) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated phenoxyethyl) to enhance absorption .
  • Nanoparticle encapsulation : Employ PLGA nanoparticles (size <200 nm) for sustained release .
    Key Metrics : Measure logD (octanol/water) and plasma stability (HPLC-MS) .

Q. How can molecular docking guide target identification for this compound?

  • Methodological Answer :

Target selection : Prioritize kinases (e.g., EGFR, CDK2) based on structural analogs’ activities .

Q. Docking workflow :

  • Prepare the protein (PDB: 1M17) by removing water and adding hydrogens.
  • Generate ligand conformers (OpenBabel) and dock using Glide SP/XP mode .
  • Validate with MD simulations (GROMACS) to assess binding stability .

Experimental validation : Compare docking scores (e.g., Glide score < −6.0) with enzymatic IC₅₀ values .

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